molecular formula C5H7BrMg B14304483 magnesium;3-methylbut-1-yne;bromide CAS No. 112482-54-9

magnesium;3-methylbut-1-yne;bromide

Cat. No.: B14304483
CAS No.: 112482-54-9
M. Wt: 171.32 g/mol
InChI Key: SICJYJWJLXCCFZ-UHFFFAOYSA-M
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Description

Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium and bromine. It exists in anhydrous and hydrated forms (e.g., hexahydrate MgBr₂·6H₂O) and is highly hygroscopic. Key properties include a melting point of 711°C, boiling point of 1250°C, and density of 3.72 g/cm³ . MgBr₂ is soluble in polar solvents like water (102 g/100 mL at 25°C) and ethanol (39.9 g/100 mL at 75°C) . Its applications span catalysis (e.g., aldol reactions), electrolytes for magnesium batteries, and medical uses as a sedative or anticonvulsant .

Properties

CAS No.

112482-54-9

Molecular Formula

C5H7BrMg

Molecular Weight

171.32 g/mol

IUPAC Name

magnesium;3-methylbut-1-yne;bromide

InChI

InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1

InChI Key

SICJYJWJLXCCFZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C#[C-].[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:

  • Dissolve magnesium turnings in dry ether.
  • Add 3-methylbut-1-yne to the solution.
  • Allow the reaction to proceed at room temperature until the magnesium is fully consumed.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.

    Oxidation and Reduction: Can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.

    Halides: Can react with alkyl halides to form new carbon-carbon bonds.

    Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Alkanes: When reacted with water or alcohols, it forms alkanes.

Scientific Research Applications

Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Bromide vs. Other Magnesium Halides

Property MgBr₂ MgCl₂ MgI₂
Melting Point (°C) 711 714 637
Boiling Point (°C) 1250 1412 1220
Density (g/cm³) 3.72 2.32 4.43
Water Solubility (g/100 mL, 25°C) 102 54.3 148
Ionic Conductivity (S/cm) in DMSO ~10⁻² Not reported Not reported
Key Applications Catalysts, electrolytes De-icing, Mg production Organic synthesis

MgBr₂ exhibits higher solubility in organic solvents compared to MgCl₂, making it preferable for catalytic and electrolyte applications. MgI₂ has higher water solubility but is less thermally stable .

Catalytic Performance: MgBr₂-Based Systems vs. Alternatives

The bifunctional polymer catalyst TSP-Mg-imi (containing Mg and bromide) demonstrates superior performance in CO₂-epoxide cycloaddition reactions compared to monomeric analogs:

Catalyst Reaction Conditions Conversion Rate Turnover Number (TON)
TSP-Mg-imi 100°C, 25 bar CO₂ ~100% 15,300
[Bis-imi + TSP-Mg] (homogeneous) Same conditions No activity 0
MgBr₂/DMSO 80°C, 25 bar CO₂ 80% 24,700

The covalent linkage between the Mg-porphyrin core and imidazolium bromide in TSP-Mg-imi ensures spatial proximity of active sites, enabling synergistic catalysis . In contrast, monomeric systems lack this structural advantage.

Ionic Conductivity in Electrolytes

MgBr₂/DMSO non-aqueous electrolytes outperform many Mg-based systems:

Electrolyte System Ionic Conductivity (S/cm) Temperature (°C) Activation Energy (Ea, eV)
MgBr₂/DMSO (5.4 M) 10⁻² 25 0.15
Mg(AlCl₂-EtBu)₂/THF ~10⁻³ 25 0.25
LiBr/DMSO ~10⁻³ 25 Not reported

The high conductivity of MgBr₂/DMSO is attributed to increased carrier density and low viscosity at optimal MgBr₂ concentrations (0.16–5.4 M) . LiBr-based systems show lower conductivity due to smaller ion size and reduced mobility.

Comparison with Other Bromide Salts

Property MgBr₂ LiBr NaBr
Melting Point (°C) 711 552 747
Ionic Conductivity (S/cm) ~10⁻² (in DMSO) ~10⁻³ (in DMSO) ~10⁻³ (aqueous)
Thermal Stability High Moderate High
Applications Batteries, catalysis Refrigerants, air conditioning Pharmaceuticals

MgBr₂’s higher conductivity and thermal stability make it more suitable for high-temperature electrochemical applications compared to LiBr or NaBr .

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